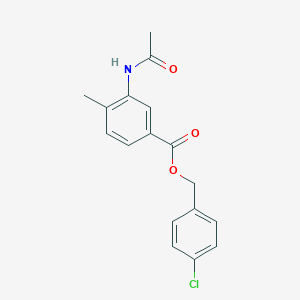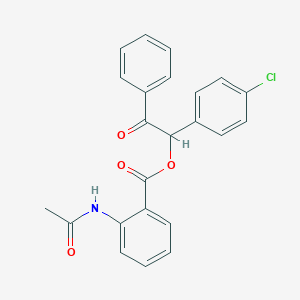
(2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate is an organic compound with a complex structure that includes a dimethylamino group, a benzoic acid moiety, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-dimethylaminobenzoic acid with 2-oxo-2-thiophen-2-yl-ethyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylamino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar structure but lacks the thiophene ring.
4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester: Similar ester functionality but different aromatic ring structure.
Uniqueness
(2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate is unique due to the presence of both the dimethylamino group and the thiophene ring, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H15NO3S |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C15H15NO3S/c1-16(2)12-7-5-11(6-8-12)15(18)19-10-13(17)14-4-3-9-20-14/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
YVTAAVTXKUSZKU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CS2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide](/img/structure/B338861.png)


